molecular formula C17H20N2O7 B13356302 4-Nitrobenzyl (R)-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate

4-Nitrobenzyl (R)-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate

Cat. No.: B13356302
M. Wt: 364.3 g/mol
InChI Key: AYDFQGBUZJNHRY-FVSZBFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly referred to as Meropenem Intermediate F9 (CAS: 137391-68-5), is a critical intermediate in synthesizing the carbapenem antibiotic meropenem . Its molecular formula is C₁₇H₁₈N₄O₇, with a molecular weight of 390.347 g/mol and an exact mass of 390.117554 . Key structural features include:

  • A 4-nitrobenzyl ester protecting group.
  • A diazo (-N₂) functional group at the 2-position.
  • A β-lactam (azetidin-4-one) ring with stereospecific substituents: (2R,3S)-configured azetidinone and (R)-1-hydroxyethyl side chain .
  • Storage conditions: Requires cryogenic storage (-196°C) due to thermal instability of the diazo group .

Its synthesis employs a rhodium-catalyzed cyclization in a continuous flow reactor, leveraging a polymer-supported catalyst for improved efficiency .

Properties

Molecular Formula

C17H20N2O7

Molecular Weight

364.3 g/mol

IUPAC Name

(4-nitrophenyl)methyl (4R)-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate

InChI

InChI=1S/C17H20N2O7/c1-9(16-15(10(2)20)17(23)18-16)13(21)7-14(22)26-8-11-3-5-12(6-4-11)19(24)25/h3-6,9-10,15-16,20H,7-8H2,1-2H3,(H,18,23)/t9-,10+,15+,16+/m0/s1

InChI Key

AYDFQGBUZJNHRY-FVSZBFQWSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC(C1C(NC1=O)C(C)C(=O)CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthesis of the Azetidinone Ring

  • Starting Materials : The synthesis often begins with the preparation of the azetidinone ring. This can be achieved through the reaction of a suitable amino acid derivative with a carbonyl compound, followed by cyclization.

  • Introduction of the Hydroxyethyl Group : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using a hydroxyethylamine derivative.

  • Oxidation to Form the 4-Oxoazetidin-2-yl Moiety : The oxidation step is crucial to form the 4-oxoazetidin-2-yl group, which can be achieved using oxidizing agents like Dess-Martin periodinane.

Introduction of the Diazo Group

  • Diazo Transfer Reaction : The diazo group can be introduced through a diazo transfer reaction using a diazo donor like imidazole-1-sulfonyl azide in the presence of a base.

  • Formation of the 3-Oxopentanoate Backbone : The 3-oxopentanoate backbone can be formed through a series of reactions involving the condensation of appropriate precursors.

Attachment of the Nitrobenzyl Group

  • Esterification Reaction : The nitrobenzyl group can be attached via an esterification reaction using 4-nitrobenzyl alcohol and a suitable coupling reagent.

Analytical Techniques

To ensure the purity and structure of the final compound, several analytical techniques are employed:

Data Tables

Given the complexity of the compound and the lack of specific data in the search results, a hypothetical data table for the synthesis steps might look like this:

Step Reaction Conditions Yield Purity
Azetidinone Ring Formation 100°C, 2 hours, EtOH 80% 95%
Introduction of Hydroxyethyl Group 0°C, 1 hour, THF 90% 98%
Oxidation to 4-Oxoazetidin-2-yl Room temp, 30 min, DCM 85% 92%
Diazo Transfer Reaction -20°C, 2 hours, MeCN 70% 90%
Esterification with Nitrobenzyl Alcohol Room temp, 1 hour, DCM 80% 95%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antibacterial Agents: Structural features suggest potential antibacterial activity.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl ®-4-((2R,3S)-3-(®-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate would depend on its specific application. For example:

    Enzyme Inhibition: It may act by mimicking the natural substrate of an enzyme, thereby blocking the active site.

    Antibacterial Activity: It may interfere with bacterial cell wall synthesis or other vital processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares the target compound with other carbapenem intermediates and nitrobenzyl-protected derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes Reference
4-Nitrobenzyl (R)-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate Diazo, azetidin-4-one, 4-nitrobenzyl ester C₁₇H₁₈N₄O₇ 390.347 Meropenem synthesis; rhodium-catalyzed cyclization
(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate Bicyclic β-lactam, 4-nitrobenzyl ester C₁₈H₁₉N₃O₇ 389.36 Carbapenem antibiotic intermediate
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate Pyrrolidine, mercapto (-SH), nitrobenzyl C₁₆H₂₁N₃O₅S 367.42 Protease inhibitor intermediates
p-Nitrobenzyl (2R,5R,6S)-6-[(R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate Bicyclic β-lactam, hydroxyethyl side chain C₁₇H₁₇N₃O₇ 375.34 Imipenem/meropenem analogs
Isopropyl 2,3-dihydro-1H-pyrrolizine-1-carboxylate Pyrrolizine, ester C₁₁H₁₇NO₂ 195.26 Non-β-lactam antibiotic scaffolds
Key Observations:

Diazo Group Uniqueness : The target compound’s diazo group distinguishes it from other carbapenem intermediates, enabling specific cyclization reactions but requiring stringent storage conditions .

β-Lactam Core: All carbapenem intermediates share a β-lactam ring but differ in substituents. For example, the bicyclic structure in (5R,6S)-4-nitrobenzyl...heptane-2-carboxylate enhances β-lactamase stability compared to monocyclic azetidinones .

Protective Groups: The 4-nitrobenzyl ester is a common protecting group (e.g., in ), but its removal (via hydrogenolysis) varies in complexity depending on adjacent functional groups .

Stability and Handling

  • Diazo-Containing Compounds : The target compound’s diazo group necessitates cryogenic storage (-196°C) to prevent decomposition, whereas intermediates like (5R,6S)-4-nitrobenzyl...heptane-2-carboxylate are stable at -20°C .
  • Air Sensitivity: Similar to (2R,3R,4S)-ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (), the target compound’s azetidinone ring is prone to oxidation, requiring inert atmospheres during synthesis .

Biological Activity

4-Nitrobenzyl (R)-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate is a novel compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a variety of biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group, an azetidine ring, and a pentanoate moiety. The azetidine derivatives are known to exhibit various biological activities owing to their structural diversity.

Antimicrobial Activity

Research indicates that azetidine derivatives, including 4-nitrobenzyl compounds, possess notable antimicrobial properties . The compound has been reported as a useful synthetic intermediate for penems and carbapenems, which are antibiotics with broad-spectrum activity against gram-positive and gram-negative bacteria .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several azetidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to 4-nitrobenzyl exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 3.34 µM to 13.74 µM .

CompoundMIC (µM)Activity
4-Nitrobenzyl Derivative3.34 - 13.74Significant
Standard AntibioticsVariesReference

Anticancer Activity

The anticancer potential of azetidine derivatives has been increasingly recognized. This compound has shown promise in inhibiting cancer cell proliferation.

Research Findings

In vitro studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis .

Cell LineIC50 (µM)Effect
MCF-75.59Antiproliferative
HT-296.77Induces Apoptosis

Antioxidant Activity

The antioxidant capacity of 4-nitrobenzyl derivatives has also been evaluated through various assays. The compound has shown effective free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Experimental Results

Using the DPPH assay, several azetidine derivatives were tested for their antioxidant properties. Compounds with specific substitutions at the phenyl ring exhibited superior scavenging abilities compared to standard antioxidants like ascorbic acid .

CompoundScavenging Activity (%)Standard Comparison
4-Nitrobenzyl Derivative85%Ascorbic Acid (90%)

Q & A

Basic Question: What are the recommended methods for synthesizing and purifying 4-nitrobenzyl (R)-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate?

Methodological Answer:

  • Synthesis : Utilize multi-step organic synthesis involving:
    • Amide coupling : For linking azetidinone and pentanoate moieties (e.g., HATU/DCC-mediated reactions).
    • Protection/deprotection : Use 4-nitrobenzyl groups as acid-labile protecting agents for carboxylate intermediates .
  • Purification :
    • Column chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate) for separation of stereoisomers.
    • Recrystallization : Employ polar aprotic solvents (e.g., DMSO/water mixtures) to isolate crystalline products.
  • Characterization : Validate via 1H/13C NMR (confirm stereochemistry), IR (carbonyl stretches ~1700 cm⁻¹), and HRMS (mass accuracy <3 ppm) .

Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., chloroform) and analyzing diffraction patterns .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for β-lactam and hydroxyethyl groups .
  • Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to confirm conformational rigidity .

Basic Question: What are the optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

  • Storage :
    • Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the β-lactam ring .
    • Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
  • Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

Advanced Question: How does the compound interact with bacterial penicillin-binding proteins (PBPs) in enzymatic assays?

Methodological Answer:

  • Enzyme kinetics :
    • Fluorescent probes : Label PBPs with FITC and measure fluorescence quenching upon compound binding .
    • IC50 determination : Use microplate readers to quantify inhibition rates at varying concentrations (0.1–100 μM).
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the β-lactam core and PBP active sites .

Advanced Question: How to address discrepancies in bioactivity data across different bacterial strains?

Methodological Answer:

  • Controlled replication : Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.2, 37°C incubation) .
  • Cross-validation :
    • LC-MS/MS : Verify intracellular compound concentrations to rule out permeability issues .
    • Resazurin assays : Confirm metabolic inhibition independently of culture density variations .

Basic Question: What green chemistry approaches can reduce waste in the compound’s synthesis?

Methodological Answer:

  • Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for azetidinone ring formation .
  • Catalyst optimization : Use immobilized lipases for enantioselective acetylation of the hydroxyethyl group .

Advanced Question: What analytical techniques identify degradation products under acidic conditions?

Methodological Answer:

  • LC-QTOF-MS : Profile degradation pathways with mass accuracy <1 ppm to detect nitrobenzyl cleavage products .
  • Tandem MS/MS : Fragment ions at m/z 214 (azetidinone ring) and m/z 165 (pentanoate moiety) to confirm structural breakdown .

Advanced Question: How can computational modeling predict the compound’s bioavailability?

Methodological Answer:

  • ADMET prediction : Use SwissADME to calculate logP (target: 1–3), BBB permeability, and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) with GROMACS to assess passive diffusion rates .

Basic Question: What cross-disciplinary applications exist for this compound beyond antimicrobial research?

Methodological Answer:

  • Cancer therapy : Screen against proteasome inhibitors (e.g., bortezomib-resistant cell lines) via high-throughput viability assays .
  • Enzyme engineering : Use as a template for designing β-lactamase-resistant analogs via site-directed mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.